1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro-
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Overview
Description
1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H12O4 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-naphthalenedicarboxylic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-tetrahydro-1,4-naphthalenedicarboxylic acid often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Esters and amides of 1,2,3,4-tetrahydro-1,4-naphthalenedicarboxylic acid.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,4-naphthalenedicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The partially hydrogenated naphthalene ring can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,4-Naphthalenedicarboxylic acid: Differentiated by the absence of hydrogenation in the naphthalene ring.
2,6-Naphthalenedicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
1,2,3,4-Tetrahydro-2-naphthoic acid: Another hydrogenated naphthalene derivative with a single carboxylic acid group.
Uniqueness: 1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid is unique due to its specific hydrogenation pattern and the presence of two carboxylic acid groups.
Properties
CAS No. |
91963-78-9 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
WDFBLFTVCQEYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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